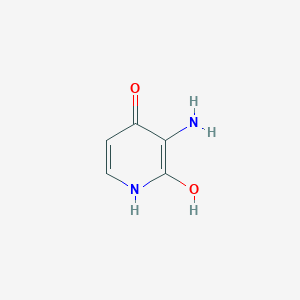

3-amino-2-hydroxy-1H-pyridin-4-one

Description

3-Amino-2-hydroxy-1H-pyridin-4-one is a heterocyclic compound featuring a pyridinone core substituted with amino (-NH₂) and hydroxyl (-OH) groups at positions 3 and 2, respectively.

Properties

IUPAC Name |

3-amino-2-hydroxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c6-4-3(8)1-2-7-5(4)9/h1-2H,6H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLLDQBKULOWMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CNC(=C(C1=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design:

-

Substrate : 2-hydroxy-4-pyridinone boronic acid.

-

Amination Agent : Ammonium acetate or chloride.

Optimized Conditions :

This approach is cost-effective and scalable, though boronic acid precursors may require additional synthesis steps.

Base-Mediated Cyclization and Functionalization

Cesium carbonate (Cs₂CO₃) in DMF enables room-temperature cascade reactions, forming benzofuran derivatives via C–C/C–O bond formation. For pyridinones, Cs₂CO₃ could mediate:

-

Cyclization : Condensing β-ketoamides with amines to form the pyridinone ring.

-

Hydroxylation : Introducing the 2-hydroxy group via keto-enol tautomerization.

Advantages :

Limitations : Requires anhydrous conditions to prevent hydrolysis.

Multicomponent Kabachnik–Fields Reaction

The Kabachnik–Fields reaction, which combines aldehydes, amines, and phosphites, was used to synthesize 3-amino-2-hydroxybenzofused phosphalactones in 75–88% yields. Adapting this for pyridinones:

Proposed Pathway:

-

Aldehyde Component : 4-Pyridinone aldehyde.

-

Amine : Ammonia or primary amines.

-

Electrophile : Trimethyl phosphite for phosphorylation (optional).

Conditions :

This one-pot method simplifies purification but may require post-reduction to convert phosphorylated intermediates to hydroxyl groups.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions: Compound “3-amino-2-hydroxy-1H-pyridin-4-one” undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form oxidized products.

Reduction: Can be reduced using specific reducing agents under controlled conditions.

Substitution: Participates in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent, but often involve the use of catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has demonstrated that derivatives of 3-amino-2-hydroxy-1H-pyridin-4-one exhibit potent inhibitory effects on various kinases implicated in cancer progression. For instance, a study identified several compounds based on this scaffold that effectively inhibited the mitotic kinase Monopolar Spindle 1 (MPS1) and Aurora kinases, which are critical targets in cancer therapy . The binding interactions and structural studies revealed key insights into enhancing selectivity and potency against these targets.

| Compound | Target Kinase | IC50 (µM) | Selectivity Score |

|---|---|---|---|

| Compound 2 | MPS1 | 0.19 | 0.92 |

| Compound 3 | Aurora A/B | <0.31 | 0.38 |

1.2 Neuropharmacological Properties

Another area of interest is the potential neuropharmacological effects of this compound derivatives. For example, the synthesis of SL651498, an anxiolytic compound, utilized this pyridine derivative as a precursor, showcasing its utility in developing drugs for anxiety disorders .

Biochemical Applications

2.1 Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor. A study demonstrated that it could serve as a scaffold for developing inhibitors targeting poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms . The structure-activity relationship (SAR) studies indicated that modifications at specific positions of the pyridine ring could enhance inhibitory potency.

2.2 Bioconversion Studies

Recent research utilizing whole-cell biotransformation techniques has shown that microorganisms can convert various pyridine derivatives, including this compound, into hydroxylated products with potential applications in pharmaceuticals . This bioconversion process highlights the compound's versatility and relevance in green chemistry approaches.

Synthetic Applications

3.1 Synthesis of Complex Molecules

The compound serves as a key intermediate in synthesizing more complex organic molecules. For instance, palladium-catalyzed reactions involving this pyridine derivative have been employed to create various substituted β-carbolinones, which are valuable in medicinal chemistry .

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Pd-Catalyzed Coupling | SL651498 | >60% |

Conclusion and Future Directions

The applications of this compound extend across medicinal chemistry, biochemical research, and synthetic organic chemistry. Its ability to act as a versatile building block for drug development and enzyme inhibition underscores its significance in ongoing research efforts.

Future studies should focus on:

- Expanding the library of derivatives to explore a broader range of biological activities.

- Investigating the pharmacokinetics and toxicity profiles of these compounds to assess their viability as therapeutic agents.

- Exploring combinatorial approaches to enhance the efficiency of synthesis while minimizing environmental impact.

Mechanism of Action

The mechanism by which compound “3-amino-2-hydroxy-1H-pyridin-4-one” exerts its effects involves specific molecular targets and pathways. It interacts with particular enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogs include:

- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine (): This compound shares the pyridine core with amino substituents but includes chloro and aryl groups, reducing polarity compared to 3-amino-2-hydroxy-1H-pyridin-4-one.

- 3-Hydroxy-2-(pyridin-4-yl)-1H-inden-1-one (): Features a fused indenone-pyridine system with a hydroxyl group, highlighting how ring fusion impacts aromaticity and solubility.

- 4-Arylpyridin-2-one derivatives (): These compounds emphasize the role of substituents (e.g., methoxy, benzyloxy) in modulating electronic properties and biological activity.

Physicochemical Properties

Key Observations :

- The hydroxyl and amino groups in this compound likely enhance solubility in polar solvents compared to chloro- or aryl-substituted analogs .

- Higher molecular weight analogs (e.g., ) exhibit elevated melting points due to increased van der Waals interactions from bulky substituents.

Pharmacological and Industrial Relevance

- Drug Intermediate Utility : Chloro- and aryl-substituted pyridines () are used in antiviral and anticancer agents, whereas fused systems () may serve as fluorescent probes or enzyme inhibitors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-2-hydroxy-1H-pyridin-4-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like substituted pyridines or pyrazoles. Reaction parameters such as temperature (e.g., reflux vs. room temperature), solvent polarity, and catalyst choice (e.g., acid/base catalysts) significantly impact yield and purity. For example, Huang et al. (2010) optimized thiazolo-pyridine derivatives using microwave-assisted synthesis to reduce side products . Characterization via HPLC and NMR is critical to verify purity and structural integrity .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR are essential for confirming molecular structure. X-ray crystallography (as demonstrated in Acta Crystallographica studies) provides definitive proof of stereochemistry and hydrogen-bonding interactions . Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Q. How should researchers handle safety concerns when working with this compound in the laboratory?

- Methodological Answer : Follow GHS guidelines for unknown hazards. Use fume hoods to avoid inhalation, wear nitrile gloves, and employ spill containment protocols. Safety data sheets (SDS) from suppliers like Combi-Blocks recommend dry chemical extinguishers for fires involving pyridine derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

- Methodological Answer : Introduce substituents at the 4-position (e.g., trifluoromethyl or acetyl groups) to modulate electronic and steric effects. Dzierba et al. (2004) used in vitro receptor-binding assays to identify CRF-1 antagonists, highlighting the importance of electron-withdrawing groups for potency . Pair computational docking (e.g., AutoDock Vina) with experimental IC50 measurements to validate hypotheses .

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer : Conduct controlled stability studies under varying pH, temperature, and humidity. For instance, compare degradation products via LC-MS under acidic (pH 3) vs. neutral conditions. Reference standards from LGC Standards ensure reproducibility in analytical workflows . Meta-analyses of existing data should account for batch-to-batch variability in synthesis protocols .

Q. How can researchers integrate theoretical frameworks (e.g., QSAR or DFT) into experimental design for this compound?

- Methodological Answer : Use density functional theory (DFT) to predict reactive sites for functionalization. Align computational models with experimental UV-Vis spectra to validate electronic transitions. Morlino (2018) emphasizes iterative hypothesis testing: refine models using empirical data from cyclic voltammetry or fluorescence quenching assays .

Q. What advanced methodologies are suitable for studying the coordination chemistry of this compound with metal ions?

- Methodological Answer : Employ X-ray absorption spectroscopy (XAS) to analyze metal-ligand bond distances. Davidson et al. (2012) demonstrated terpyridine-metal complexes using cyclic voltammetry to assess redox behavior . Pair with potentiometric titrations to determine stability constants (log K) under physiological conditions .

Methodological Resources

- Data Analysis : Use tools like Gaussian (for DFT) or PyMol (for crystallography visualization) .

- Experimental Replication : Adopt protocols from Journal of Medicinal Chemistry for SAR studies and ACS guidelines for reporting synthetic yields .

- Ethical Compliance : Align with OECD principles for in vitro assays and ICH Q2(R1) for analytical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.